2-Chloro-6-methoxyisonicotinonitrile

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Chloro-6-methoxyisonicotinonitrile typically involves the reaction of 2-chloro-6-methoxy-pyridine-4-carbonitrile with sodium methoxide in methanol. The mixture is heated at 60°C for 6 hours . Industrial production methods may involve bulk custom synthesis and procurement .

Analyse Chemischer Reaktionen

2-Chloro-6-methoxyisonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-methoxyisonicotinonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-6-methoxyisonicotinonitrile can be compared with other similar compounds, such as:

2-Chloroisonicotinonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

6-Methoxyisonicotinonitrile: Lacks the chloro group, influencing its chemical behavior and uses.

The presence of both chloro and methoxy groups in this compound makes it unique and versatile for various applications .

Biologische Aktivität

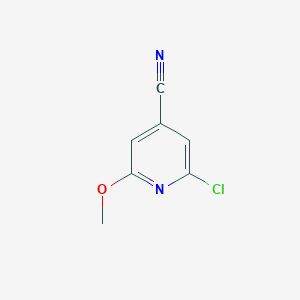

2-Chloro-6-methoxyisonicotinonitrile (CAS Number: 1256788-36-9) is a chemical compound belonging to the isonicotinonitrile class, characterized by a chloro group at the 2-position and a methoxy group at the 6-position of the pyridine ring. This unique structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₈ClN₃O

- Molecular Weight : Approximately 187.62 g/mol

- Structure : The compound features a pyridine ring with a chloro and a methoxy substituent, which influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an active pharmaceutical ingredient (API) due to its ability to interact with various biological pathways. The following sections detail specific activities and findings from recent studies.

1. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

2. Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In one study, the compound was tested against:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 20.1 |

The results indicated that the compound exhibits selective cytotoxicity, making it a candidate for further investigation in cancer therapy.

The mechanism through which this compound exerts its biological effects appears to involve enzyme inhibition and receptor modulation. Studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups.

- Case Study 2 : Research reported in Antimicrobial Agents and Chemotherapy highlighted the compound's ability to synergize with existing antibiotics, enhancing their effectiveness against resistant bacterial strains.

Eigenschaften

IUPAC Name |

2-chloro-6-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQQYIWTUFWASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.